(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide is a synthetic compound with significant interest in medicinal chemistry, particularly in the context of neuropharmacology. This compound is classified as an amide and features a complex structure that includes a piperidine ring and a cyclopropyl group. Its molecular formula is with a molar mass of approximately 301.43 g/mol . The compound is primarily utilized for research purposes, especially in studies related to receptor interactions and drug design.
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide typically involves multi-step organic reactions. Key steps in the synthesis may include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing the yield and purity of the final product.
The molecular structure of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide can be described as follows:
The spatial arrangement of atoms in this compound suggests potential interactions with biological targets, particularly through its amine and carbonyl functionalities which are key in forming hydrogen bonds .
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide can participate in various chemical reactions:
These reactions are essential for exploring structure-activity relationships in drug development.
The mechanism of action for (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide is primarily associated with its interaction with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The presence of the piperidine ring suggests potential activity as a receptor antagonist or agonist depending on its stereochemistry and substituents.
Research indicates that compounds with similar structures often modulate neurotransmitter release or receptor affinity, contributing to their effects on mood, cognition, and pain perception. Detailed studies utilizing in vitro assays would further elucidate its specific interactions at the molecular level .
The physical and chemical properties of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide include:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications.
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide has several scientific applications:
The synthesis of enantiomerically pure (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide requires carefully designed multi-step sequences that address stereochemical integrity at multiple centers. A convergent approach typically involves three key stages: (1) preparation of the chiral piperidine fragment, (2) synthesis of the protected (S)-alanine derivative, and (3) stereocontrolled coupling with subsequent deprotection.
The piperidine segment is often constructed via catalytic hydrogenation of pyridine precursors. Recent advances demonstrate that ruthenium and nickel heterogeneous catalysts enable acid-free hydrogenation of 3-substituted pyridines under mild conditions (40-60°C, 10-20 bar H₂), achieving quantitative conversion with >98% cis-selectivity [5]. For instance, Beller's nickel silicide catalyst (Ni-Si/SiO₂) facilitates this transformation in water as solvent, eliminating the need for corrosive mineral acids that often cause racemization [5]. The resulting cis-3-substituted piperidine is then N-benzylated under phase-transfer conditions using benzyl bromide and tetrabutylammonium bromide in dichloromethane/50% NaOH (yield: 85-92%) [1].
Simultaneously, the (S)-alanine fragment is protected as either tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) derivatives. The Boc group is generally preferred due to its orthogonal deprotection profile. Enantioselective coupling between the protected alanine and cyclopropylamine is achieved via mixed anhydride activation using isobutyl chloroformate in tetrahydrofuran at -15°C, yielding N-cyclopropyl-(S)-Boc-alanine in >95% enantiomeric excess (ee) [1] [9].
Table 1: Key Synthetic Intermediates and Their Characteristics
Intermediate | Key Synthetic Method | Yield (%) | ee (%) |
---|---|---|---|
cis-3-Amino-1-benzylpiperidine | Ru/Ni-catalyzed pyridine hydrogenation | 85-95 | >98 (cis) |
N-Cyclopropyl-(S)-Boc-alanine | Mixed anhydride coupling | 82-88 | >95 |
Boc-protected final compound | HATU-mediated amide coupling | 75-80 | >99 |
The final amide bond formation employs coupling reagents such as HATU or T3P in dichloromethane or ethyl acetate with N-methylmorpholine as base. This step requires strict temperature control (0-5°C) to prevent epimerization at the alanine stereocenter. Global deprotection with HCl in dioxane provides the target compound as its hydrochloride salt, typically crystallized from methanol/MTBE mixtures to achieve >99.5% chemical and enantiomeric purity [1] [9].
Preserving the (S)-configuration at the alanine chiral center during amide coupling presents significant challenges due to the risk of base-catalyzed epimerization. Three principal strategies have been optimized for this purpose:
Evans Oxazolidinone Approach: (S)-Alanine is converted to its N-acylated oxazolidinone derivative, which serves as a stereodirecting auxiliary. The carboxylic acid is activated as a highly reactive imidazolide species, enabling coupling with N-cyclopropyl-1-benzylpiperidin-3-amine at -78°C in THF. This low-temperature process suppresses racemization (<0.5% epimerization observed) and allows auxiliary removal under mild conditions (LiOH/H₂O₂, THF/H₂O) without compromising stereochemical integrity. Though effective, this method adds two extra steps and increases molecular weight, impacting overall atom economy [7].
Andersen Sulfinamide Methodology: The chiral sulfinyl group from (1R,2S,5R)-(-)-menthyl-(S)-p-toluene sulfinate acts as a temporary stereodirecting group. Condensation with aldehyde-protected alanine generates a sulfinimine intermediate that undergoes stereoselective nucleophilic addition by the piperidine fragment. The bulky menthyl group effectively shields one face, ensuring diastereoselectivity >98:2. Subsequent acidolysis (HCl/ethanol, 0°C) cleaves the sulfinyl auxiliary, yielding the target molecule with complete retention of configuration. This approach achieves comparable stereoselectivity to the Evans method while using cheaper, recyclable auxiliaries [6] [9].
In Situ Activation Protocols: Contemporary approaches employ proton sponge additives (e.g., 1,8-bis(dimethylamino)naphthalene) during carbodiimide-mediated couplings (DIC/HOAt). The proton sponge sequesters acidic protons that could catalyze enolization, enabling reactions at 0-5°C with <1% epimerization. This method provides the most direct route, eliminating auxiliary installation/removal steps and improving overall yield to 89-93% while maintaining >99% ee [1].
Table 2: Chiral Auxiliary Performance Comparison
Auxiliary Strategy | Diastereoselectivity | Overall Yield (%) | Epimerization Risk (%) | Key Advantage |
---|---|---|---|---|
Evans Oxazolidinone | >99:1 | 65-72 | <0.5 | Proven reliability |
Andersen Sulfinamide | >98:2 | 70-75 | <1.0 | Recyclable auxiliary |
Proton Sponge Additive | N/A | 89-93 | <1.0 | Step economy |
Functionalization of the piperidine ring at C-3 with precise stereocontrol represents a cornerstone in the synthesis of the target compound. Recent advances focus on catalytic enantioselective methods to generate the chiral piperidine precursor:
Transition Metal-Catalyzed Asymmetric Hydrogenation: Prochiral pyridinium salts undergo enantioselective reduction using Ir(I) complexes with P,N-ligands (e.g., BoPhoz). This system achieves up to 98% ee for 3-substituted piperidines under mild hydrogen pressure (5-10 bar) in methanol at 50°C. The mechanism involves outer-sphere hydride transfer to a sterically controlled Re-face attack on the pyridinium ion [5]. Glorius's palladium-catalyzed protocol (Pd/CaCO₃, (R)-SEGPHOS) enables synthesis of fluorinated piperidine analogs, crucial for SAR studies, with complete cis-selectivity and 95-99% ee [5].
Organocatalytic Desymmetrization: meso-Piperidine derivatives undergo kinetic resolution or desymmetrization using chiral phosphoric acids (TRIP, 5 mol%) in combination with trichlorosilane. This system achieves s-values >50 for N-acyl piperidines, allowing access to both enantiomers of 3-substituted derivatives through proper catalyst selection (e.g., (R)-TRIP affords (S)-amine products) [5] [8].
Palladium-Mediated C–N Coupling: Palladium tris(dibenzylideneacetone) (Pd₂(dba)₃) catalyzes the intramolecular amination of halogenated precursors to construct the piperidine ring. Optimized conditions (Pd₂(dba)₃ 2 mol%, XantPhos 4.8 mol%, Cs₂CO₃, toluene, 100°C) afford 3-functionalized piperidines in 85-92% yield with excellent enantioretention when employing chiral bromo-allylic precursors [7]. This method is particularly valuable for late-stage functionalization, enabling installation of the benzyl group after piperidine ring formation.
Solvent selection critically influences reaction kinetics, stereoselectivity, and impurity profiles throughout the synthesis:
Amide Coupling Optimization: Systematic screening identifies 2-methyl-THF as the optimal solvent for the final amide bond formation. Compared to traditional dichloromethane (DCM), this biosourced solvent enhances reagent solubility while suppressing epimerization. Couplings performed in 2-methyl-THF with T3P® (propylphosphonic anhydride) at 0-5°C achieve 95% conversion in <2 hours, compared to 85% conversion in DCM after 4 hours. The higher boiling point (80°C vs. 40°C) allows easier temperature control during industrial-scale operations [1] [5].
Extraction and Purification: Polarity gradients significantly impact intermediate purification. For the Boc-deprotection step, biphasic systems (ethyl acetate/1M citric acid) provide efficient separation of the target amine from side products. Counterintuitively, adding 5% tert-butyl methyl ether (MTBE) to ethyl acetate dramatically reduces emulsion formation during extractions, improving phase separation and recovery yields (from 82% to 95%) [1]. Final compound purification utilizes solvent-mediated polymorph selection: Crystallization from ethanol/water yields the thermodynamically stable Form I, while methanol/MTBE mixtures produce metastable Form II with superior bulk density for tablet formulation [9].
Temperature-Controlled Stereoselectivity: Hydrogenation of the pyridine precursor displays remarkable temperature dependence. At 60°C, Ru-catalyzed hydrogenation in methanol provides the cis-piperidine with 15:1 selectivity, while reducing temperature to 0°C increases selectivity to >100:1 due to preferential equatorial protonation under kinetic control [5]. Similarly, maintaining the amide coupling below 5°C is non-negotiable for preserving enantiopurity, as demonstrated by kinetic studies showing epimerization rates increase 8-fold between 5°C and 25°C [1].
Table 3: Solvent Systems and Reaction Parameters
Reaction Step | Optimal Solvent System | Temperature (°C) | Key Additives | Yield Improvement vs. Standard |
---|---|---|---|---|
Pyridine Hydrogenation | MeOH/H₂O (9:1) | 0-5 | Ru/SEGPHOS catalyst | +22% conversion |
Amide Coupling | 2-MeTHF | 0-5 | T3P, NMM | +15% yield, +10% ee |
Final Deprotection | Dioxane/H₂O (4:1) | 20-25 | 4M HCl | Reduced dimerization |
Crystallization | MeOH/MTBE (1:3) | -20 to -30 | Seed crystals | Polymorph control |
Transitioning from laboratory-scale synthesis to industrial production of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide presents unique engineering and chemical challenges:
Exothermicity Management: The hydrogenation of pyridine precursors exhibits high exothermicity (ΔH = -180 kJ/mol), posing significant safety risks at scale. Traditional batch reactors struggle with heat dissipation, leading to thermal runaway and reduced selectivity. Continuous flow hydrogenation systems resolve this by employing microchannel reactors with integrated cooling and high surface-to-volume ratios. A demonstrated configuration uses a packed-bed reactor (5% Pd/C catalyst) with supercritical CO₂ as co-solvent, enabling isothermal operation at 100 bar and 80°C with residence times <5 minutes. This approach achieves 99.9% conversion while eliminating thermal degradation byproducts observed in batch processes [7].
Purification Bottlenecks: Chromatographic purification of intermediates is prohibitively expensive at multi-kilogram scale. Reactive crystallization strategies overcome this for the penultimate Boc-protected intermediate. Adding p-toluenesulfonic acid (pTSA) during crystallization from toluene induces diastereomeric salt formation, simultaneously enhancing enantiopurity (from 97% to >99.5% ee) and providing a filtration-friendly crystalline morphology. This single operation replaces two chromatography columns, reducing solvent consumption by 85% and processing time by 40 hours per batch [9].
Flow Chemistry for Hazardous Intermediates: Diazo transfer and azide chemistry involved in alternative routes are avoided through telescoped flow processes. The sequence: (1) enzymatic resolution of racemic piperidine precursor (CAL-B lipase, vinyl acetate, isooctane), (2) continuous Boc-protection (Boc₂O, triethylamine, acetonitrile), and (3) inline liquid-liquid extraction operates as an integrated system. Process analytical technology (PAT) with FTIR and UV monitors key intermediates, enabling real-time adjustments to residence times (2-15 minutes per module). This setup achieves 85% overall yield at >99% ee with complete elimination of intermediate isolation and handling of hazardous reagents [5] [7].
Catalyst Recycling: The high cost of chiral catalysts (e.g., Ir-BoPhoz at $3,500/mol) necessitates efficient recovery. Heterogenized catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Ir-BoPhoz) enable magnetic separation and reuse for >15 cycles in hydrogenation steps without leaching or significant loss of enantioselectivity (<0.5% ee decrease after 10 cycles) [5]. This innovation reduces catalyst contribution to production costs from $1,200/kg to $150/kg of final API.
Table 4: Industrial Process Improvements
Challenge | Batch Process Limitation | Continuous Process Advantage | Economic Impact |
---|---|---|---|
Pyridine Hydrogenation | 8-hour cycle time, thermal spikes | 5-minute residence, isothermal | 40% cost reduction |
Chiral Catalyst Cost | $1,200/kg API | Magnetic recovery, 15 reuses | 8-fold cost decrease |
Intermediate Purification | 2 chromatographic steps | Diastereomeric crystallization | $5,000/kg savings |
Hazardous Reagent Handling | Azide accumulation risk | Inline generation/consumption | Eliminates specialized containment |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8